molecular formula C19H15F3N2O2S B3019020 N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzo[b]thiophene-2-carboxamide CAS No. 2034539-21-2

N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzo[b]thiophene-2-carboxamide

Cat. No. B3019020
CAS RN: 2034539-21-2
M. Wt: 392.4
InChI Key: VTUXDQKIDLEDQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzo[b]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H15F3N2O2S and its molecular weight is 392.4. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

The compound’s structural features make it an interesting candidate for antitumor research. Researchers have explored its effects on various cancer cell lines, including colon cancer, melanoma, and ovarian cancer. Notably, derivatives containing the 1,3-diazole ring have demonstrated promising anticancer properties .

Anti-HIV Potential

Imidazole derivatives, such as our compound of interest, have been evaluated for their anti-HIV activity. Researchers synthesized related compounds and screened them against HIV-1 and HIV-2 strains. These investigations aim to identify potential agents for combating viral infections .

Antimicrobial Properties

Imidazole-containing compounds often exhibit antibacterial, antifungal, and antiviral activities. While specific studies on our compound are limited, its structural resemblance to other imidazole derivatives suggests potential antimicrobial effects. Further research is needed to explore this avenue .

Anti-Inflammatory Effects

Imidazole-based molecules have been investigated for their anti-inflammatory properties. Although direct evidence for our compound is scarce, its core structure aligns with known anti-inflammatory agents. Researchers may explore its impact on inflammatory pathways .

Antioxidant Capacity

Given the importance of antioxidants in health and disease prevention, compounds with antioxidant properties are of interest. While no direct studies exist for our compound, its 1,3-diazole scaffold suggests potential antioxidant effects. Researchers could assess its ability to scavenge free radicals .

Antiulcer Activity

Certain imidazole-containing drugs, including omeprazole and pantoprazole, are used to treat ulcers. Our compound’s structure shares similarities with these drugs, hinting at possible antiulcer properties. However, dedicated investigations are necessary to confirm this .

properties

IUPAC Name

N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O2S/c20-19(21,22)11-23-17(25)9-12-5-7-14(8-6-12)24-18(26)16-10-13-3-1-2-4-15(13)27-16/h1-8,10H,9,11H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUXDQKIDLEDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)NC3=CC=C(C=C3)CC(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzo[b]thiophene-2-carboxamide

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